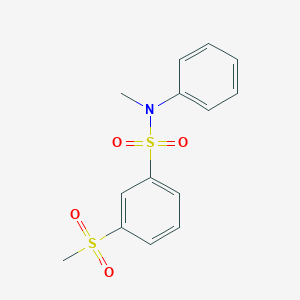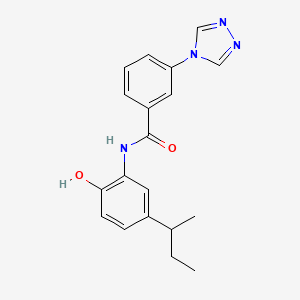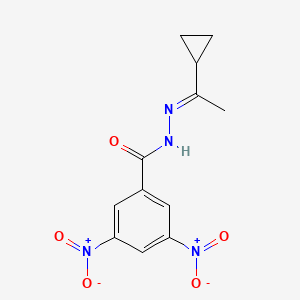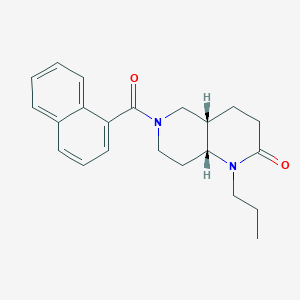
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been widely studied for its potential use in cancer treatment due to its ability to inhibit the activity of histone deacetylases, enzymes that play a crucial role in regulating gene expression.
Mecanismo De Acción
Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which results in the compaction of chromatin and the repression of gene transcription. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by binding to the active site of histone deacetylases and inhibiting their activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has also been shown to induce differentiation in cancer cells, which can lead to the development of more mature and less aggressive tumors. Additionally, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its specificity for histone deacetylases. Unlike other histone deacetylase inhibitors, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide selectively inhibits class I histone deacetylases and does not affect other enzymes that are involved in gene regulation. This makes it a valuable tool for studying the role of histone deacetylases in cancer and other diseases. However, one limitation of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its relatively low potency compared to other histone deacetylase inhibitors. This can make it more difficult to achieve the desired effect in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. One area of research is the development of more potent and selective histone deacetylase inhibitors. This could lead to the development of more effective cancer treatments with fewer side effects. Another area of research is the identification of biomarkers that can predict a patient's response to N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, the use of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide in combination with other drugs is an area of active research, as it may lead to synergistic effects and improved treatment outcomes.
Métodos De Síntesis
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide can be synthesized by reacting N-methyl-3-nitrobenzenesulfonamide with dimethylsulfone and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to yield N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propiedades
IUPAC Name |
N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-15(12-7-4-3-5-8-12)21(18,19)14-10-6-9-13(11-14)20(2,16)17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRJTAGFJYCVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)

![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)


![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)